2-{2-methoxy-4-[(E)-(2-{[4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazinylidene)methyl]phenoxy}acetamide
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Overview
Description
2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a variety of functional groups, including methoxy, pyrrole, and thienopyridine moieties. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE likely involves multiple steps, including the formation of the thienopyridine core, introduction of the pyrrole group, and subsequent functionalization to introduce the methoxy and hydrazono groups. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole or thienopyridine moieties.
Reduction: Reduction reactions might target the hydrazono group, converting it to an amine.
Substitution: Substitution reactions could occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE
- 2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE
Uniqueness
The uniqueness of 2-{2-METHOXY-4-[((E)-2-{[4-(METHOXYMETHYL)-6-METHYL-3-(1H-PYRROL-1-YL)THIENO[2,3-B]PYRIDIN-2-YL]CARBONYL}HYDRAZONO)METHYL]PHENOXY}ACETAMIDE lies in its specific combination of functional groups and structural features, which may confer unique biological or chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C25H25N5O5S |
---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
N-[(E)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-4-(methoxymethyl)-6-methyl-3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C25H25N5O5S/c1-15-10-17(13-33-2)21-22(30-8-4-5-9-30)23(36-25(21)28-15)24(32)29-27-12-16-6-7-18(19(11-16)34-3)35-14-20(26)31/h4-12H,13-14H2,1-3H3,(H2,26,31)(H,29,32)/b27-12+ |
InChI Key |
RXBWPBVYKZKBMN-KKMKTNMSSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N/N=C/C3=CC(=C(C=C3)OCC(=O)N)OC)N4C=CC=C4)COC |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)NN=CC3=CC(=C(C=C3)OCC(=O)N)OC)N4C=CC=C4)COC |
Origin of Product |
United States |
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